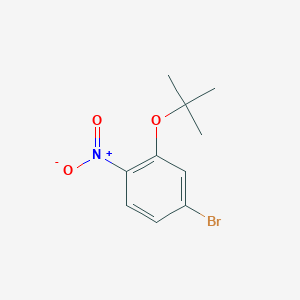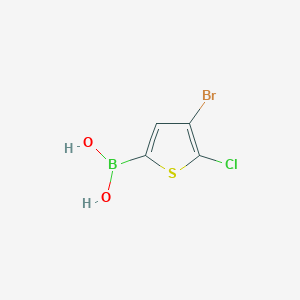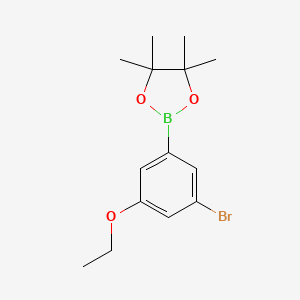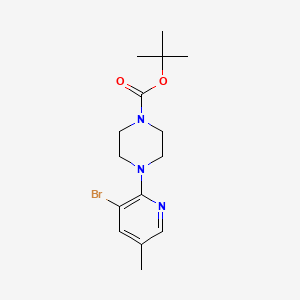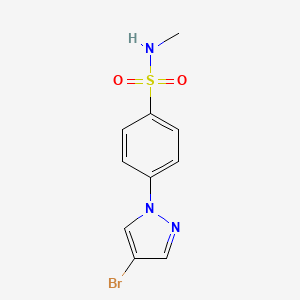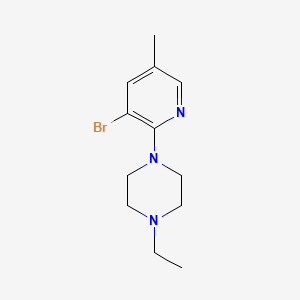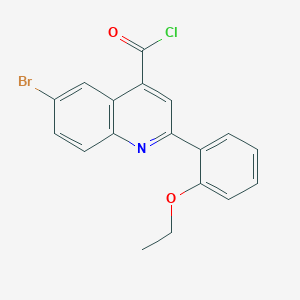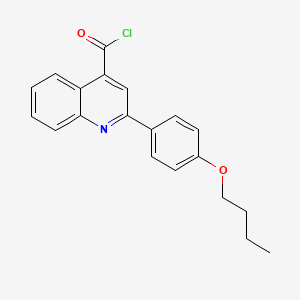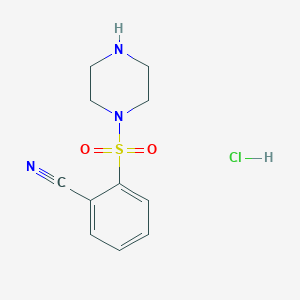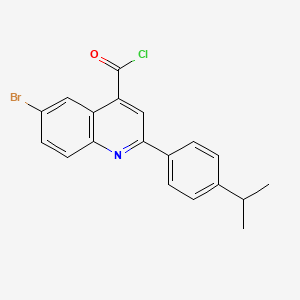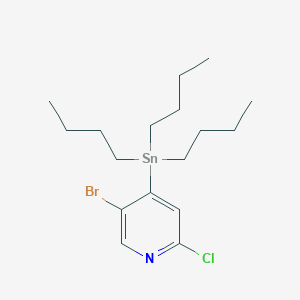
5-Bromo-2-chloro-4-(tributylstannyl)pyridine
Overview
Description
“5-Bromo-2-chloro-4-(tributylstannyl)pyridine” is a chemical compound with the molecular formula C17H29BrClNSn . It is used in the synthesis of various other compounds, including 1,10-Phenanthroline based ditopic ligand, which is used to prepare bistable metallic rotaxanes .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-chloro-4-(tributylstannyl)pyridine” consists of a pyridine ring substituted with bromine, chlorine, and a tributylstannyl group . The exact mass of the molecule is 447.05837 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-chloro-4-(tributylstannyl)pyridine” include a molecular weight of 447.0 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, a rotatable bond count of 10, an exact mass of 447.05837 g/mol, and a monoisotopic mass of 447.05837 g/mol .Scientific Research Applications
Synthesis of Bistable Metallic Rotaxanes
“5-Bromo-2-chloro-4-(tributylstannyl)pyridine” can be used in the synthesis of 1,10-Phenanthroline based ditopic ligand, which is used to prepare bistable metallic rotaxanes . Bistable metallic rotaxanes are a type of mechanically interlocked molecule that can exhibit controllable molecular motion, making them potential components for molecular machines and devices.
Preparation of Optoelectronic Materials
This compound is also used in the synthesis of donor-acceptor type isomeric platinum (II) complexes . These complexes exhibit excellent optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs).
Research and Development
As a unique chemical, “5-Bromo-2-chloro-4-(tributylstannyl)pyridine” is provided to early discovery researchers for the development of new applications . The exact nature of these applications can vary widely depending on the specific research goals.
Synthesis of Other Chemical Compounds
Due to its unique structure, “5-Bromo-2-chloro-4-(tributylstannyl)pyridine” can be used as a starting material or intermediate in the synthesis of a variety of other chemical compounds .
properties
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)-tributylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN.3C4H9.Sn/c6-4-1-2-5(7)8-3-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWFKRKFGNAZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BrClNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676665 | |
| Record name | 5-Bromo-2-chloro-4-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
821773-99-3 | |
| Record name | 5-Bromo-2-chloro-4-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



